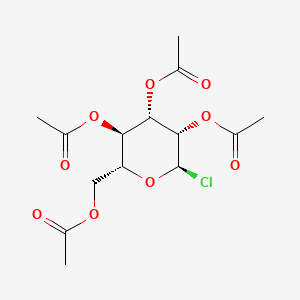

Acetochloro-alpha-D-mannose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetochloro-alpha-D-mannose (ACM) is a synthetic carbohydrate molecule that has been developed for a variety of applications in scientific research. ACM has been found to be a versatile compound that can be used as a substrate for a variety of biochemical and physiological processes.

Scientific Research Applications

Role in Glycoprotein Structure and Disease Studies

Acetochloro-alpha-D-mannose, as a derivative of D-mannose, contributes significantly to the understanding of glycoprotein structures and their functional roles in various diseases. D-Mannose is a key monosaccharide in glycoproteins, cell-surface glycoconjugates, and glycosylated phosphatidylinositide anchors. Research has highlighted its importance in studying plasma or serum mannose concentrations in conditions like invasive candidiasis, diabetes mellitus, and congenital disorders of glycosylation type 1. Various methods, including high-performance liquid chromatography (HPLC), have been developed for accurate mannose determination in plasma, facilitating research into its role in health and disease (Taguchi et al., 2003).

Understanding Cell-wall Mannan Structures in Pathogens

The structural analysis of cell-wall mannan from Candida albicans serotype A, through acetolysis followed by HPLC and sequential NMR experiments, reveals insights into the biochemical warfare between pathogens and host immune defenses. This research provides a molecular basis for developing new strategies in diagnosing and treating candidiasis, showcasing the role of mannose-containing polymers in immune system recognition and response (Shibata et al., 2007).

Applications in Food, Pharmaceutical, and Poultry Industries

D-Mannose's utility extends beyond medical research into the food, pharmaceutical, and poultry industries. It serves as a dietary supplement, a starting material for drug synthesis, and a means to block pathogenic colonization in animal feeds. This broad range of applications underlines the economic and health-related significance of mannose and its derivatives, reflecting ongoing research into its production, characteristics, and uses (Hu et al., 2016).

Contributions to Immunology and Glycobiology

Mannose and its derivatives play a critical role in immunological research and glycobiology, providing insights into cell signaling, immune response modulation, and the development of therapeutic agents. For instance, studies have demonstrated mannose's capacity to induce regulatory T cells and suppress immunopathology, offering potential pathways for treating autoimmune diseases and allergies. Such research underscores the therapeutic potential of mannose in modulating immune responses and treating immunopathological conditions (Zhang et al., 2017).

Exploring Mannose's Role in Cellular and Molecular Biology

Research into mannose metabolism and its impact on cellular and organismal health highlights the complex roles this simple sugar plays in biological systems. From being a potential therapy for various human diseases to its detrimental effects on certain organisms, mannose's dual nature is a subject of significant scientific interest. Understanding mannose chemistry, metabolism, and its systemic effects can lead to new insights into disease mechanisms and the development of novel therapeutic strategies (Sharma et al., 2014).

Safety and Hazards

The safety data sheet for D-Mannose, a similar compound, suggests that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes. If inhaled, remove to fresh air. If ingested, do not induce vomiting .

Future Directions

D-Mannose is a great hope as a nutraceutical in drug discovery, against CDG, diabetes, obesity, lung disease, and autoimmune diseases. Recent findings of anti-tumor activity make it interesting along with its role in drug delivery enhancing techniques . Furthermore, D-mannose has been proposed as an alternative approach for managing UTIs since it can inhibit the bacterial adhesion to the urothelium .

Mechanism of Action

Target of Action

Acetochloro-alpha-D-mannose is a derivative of mannose . Mannose is known to interact with mannose receptors, which are often overexpressed in the tumor microenvironment . In the context of hepatocytes, D-mannose has been shown to regulate lipid metabolism via the PI3K/Akt/mTOR signaling pathway .

Mode of Action

D-mannose has been shown to regulate lipid metabolism in hepatocytes by interacting with the PI3K/Akt/mTOR signaling pathway . This interaction can lead to changes in the expression of various genes related to fatty acid oxidation and lipogenesis .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway is a key biochemical pathway affected by D-mannose . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. In the context of hepatocytes, D-mannose has been shown to rescue ethanol-mediated reduction of fatty acid oxidation genes (PPARα, ACOX1, CPT1) and elevation of lipogenic genes (SREBP1c, ACC1, FASN) .

Pharmacokinetics

It is known to be soluble in water, chloroform, and ether This suggests that it may have good bioavailability

Result of Action

The result of D-mannose action in hepatocytes is a significant attenuation of hepatic steatosis, especially hepatocyte lipid deposition . This is achieved through the regulation of lipid metabolism, specifically by rescuing ethanol-mediated reduction of fatty acid oxidation genes and elevation of lipogenic genes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in water suggests that it may react in aqueous environments . Additionally, its stability may be affected by temperature, as it is recommended to be stored at -20° C

Biochemical Analysis

Biochemical Properties

Acetochloro-alpha-D-mannose plays a role in biochemical reactions, particularly in the hexosamine biosynthetic pathway . This pathway increases levels of the metabolite N-acetylglucosamine-6-phosphate (GlcNAc-6P), which binds to AMP-activated protein kinase (AMPK) to facilitate its phosphorylation . This interaction with enzymes and proteins is crucial for the regulation of various cellular processes.

Cellular Effects

The effects of this compound on cells are primarily related to its role in mannose metabolism. For instance, it has been shown that changes in the concentration of mannose can regulate some metabolic processes in cells . In particular, mannose metabolism influences lipid and protein metabolism, affecting the biochemical composition of various cell components .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism in the hexosamine biosynthetic pathway . The metabolite GlcNAc-6P, produced from this pathway, binds to AMPK, facilitating its phosphorylation by LKB1 . This phosphorylation activates AMPK, which then influences various cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. D-mannose, a related compound, has been studied extensively. For instance, D-mannose used for up to 6 months significantly reduced the risk of recurrent infection in non-pregnant women compared with no treatment .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on D-mannose provides some insights. D-mannose has been shown to inhibit tumor growth and enhance tumor response to chemotherapy in mouse primary cancer models .

Metabolic Pathways

This compound is involved in the hexosamine biosynthetic pathway . This pathway increases the levels of the metabolite GlcNAc-6P, which plays a crucial role in the regulation of various cellular processes .

Transport and Distribution

Mannose, a related compound, is known to be rapidly absorbed and reaches peripheral organs in about 30 minutes . It is eventually eliminated through the kidneys and into the urinary tract .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Rna localization, a related process, has been extensively researched. RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization

Properties

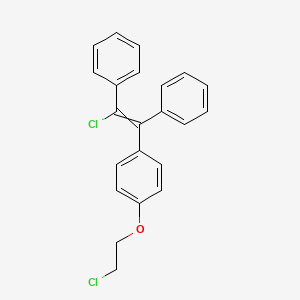

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-DGTMBMJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)